
Methyl 5-(azetidin-3-yl)picolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(azetidin-3-yl)picolinate is a chemical compound that belongs to the class of picolinic acid derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(azetidin-3-yl)picolinate typically involves the formation of the azetidine ring followed by its attachment to the picolinate moiety. One common method involves the aza-Michael addition of NH-heterocycles with Methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(azetidin-3-yl)picolinate can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Palladium catalysts and boronic acids are used in Suzuki–Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Oxetane derivatives.
Reduction: Reduced azetidine derivatives.
Substitution: Various substituted azetidine derivatives depending on the boronic acid used.
Aplicaciones Científicas De Investigación
Methyl 5-(azetidin-3-yl)picolinate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 5-(azetidin-3-yl)picolinate involves its interaction with specific molecular targets. For instance, in herbicidal applications, similar picolinate compounds have been shown to interact with auxin-signaling F-box proteins, leading to the inhibition of plant growth . The exact molecular pathways and targets for this compound would depend on its specific application and the biological system .
Comparación Con Compuestos Similares
Similar Compounds
Halauxifen-methyl: A picolinate herbicide with a similar structural skeleton.
Florpyrauxifen-benzyl: Another picolinate herbicide with structural similarities.
Azetidine derivatives: Compounds containing the azetidine ring, such as 3-(azetidin-3-yl)pyridine derivatives.
Uniqueness
Methyl 5-(azetidin-3-yl)picolinate is unique due to its combination of the picolinate moiety and the azetidine ring This structure imparts specific chemical and biological properties that are not found in other similar compounds
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
methyl 5-(azetidin-3-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)9-3-2-7(6-12-9)8-4-11-5-8/h2-3,6,8,11H,4-5H2,1H3 |
Clave InChI |
FORZQCLCELUUON-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC=C(C=C1)C2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


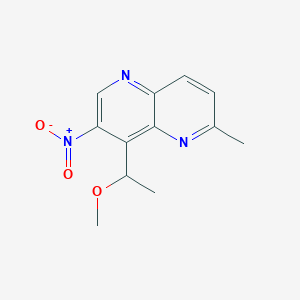
![N,N'-(2,2'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diyl)bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide)](/img/structure/B12946632.png)
![2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12946633.png)
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12946636.png)
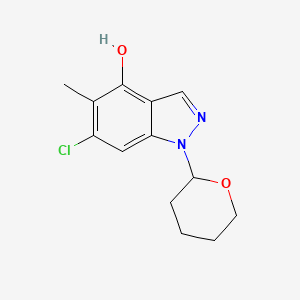
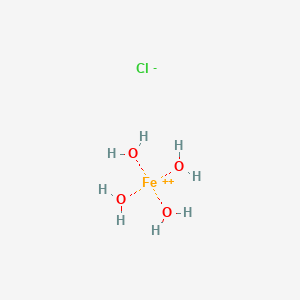
![5-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B12946649.png)
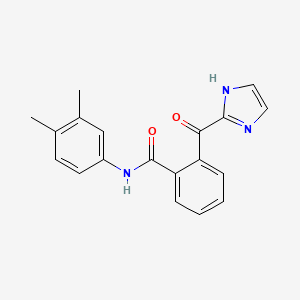
![N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B12946683.png)
![2-[4-[4-[4-(2-hydroxyethoxy)phenyl]phenyl]phenoxy]ethanol](/img/structure/B12946689.png)
![Dispiro[2.0.2.1]heptan-7-amine](/img/structure/B12946697.png)
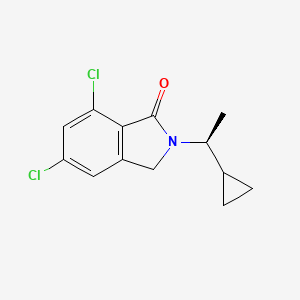
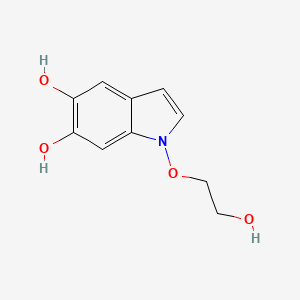
![Rel-di-tert-butyl (((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)methyl)iminodicarbonate](/img/structure/B12946725.png)
